molecular formula C10H15ClFNO2 B1457576 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride CAS No. 1864057-97-5

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride

Cat. No.: B1457576
CAS No.: 1864057-97-5
M. Wt: 235.68 g/mol
InChI Key: VHZBAQOYIISVRM-UHFFFAOYSA-N
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Description

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride (CAS 1864057-97-5) is a chemical compound with the molecular formula C10H15ClFNO2 and a molecular weight of 235.68 . This hydrochloride salt features a fluorine-substituted phenoxy ether chain linked to an ethanamine group, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research. A key research application for compounds with this structural motif is their use as linkers in the development of innovative therapeutic modalities. Specifically, polyethylene glycol (PEG) ether amine chains similar to this structure have been utilized in the design and synthesis of novel compounds like p53Y220C acetylation targeting chimeras (AceTACs), which are being explored for their potential in cancer research . The fluorine atom on the aromatic ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing the pharmacokinetic profile of drug candidates . Researchers employ this building block to introduce both a flexible, hydrophilic spacer and a fluorinated aromatic system into target molecules. The product is offered as a solid and should be stored sealed in a dry environment . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Properties

IUPAC Name

2-[2-(2-fluorophenoxy)ethoxy]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2.ClH/c11-9-3-1-2-4-10(9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZBAQOYIISVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification to Form 2-(2-Fluorophenoxy)ethoxy Intermediate

  • The key intermediate, 2-(2-fluorophenoxy)ethoxy compounds, are typically prepared by reacting 2-fluorophenol with ethylene glycol derivatives or halogenated ethoxy compounds under basic conditions.
  • Alkali metal hydroxides (e.g., sodium hydroxide or potassium hydroxide) serve as bases to deprotonate the phenol, enabling nucleophilic attack on the ethylene halide.
  • Solvents such as dimethylacetamide, tetrahydrofuran, or acetonitrile are commonly used to facilitate the reaction.
  • Phase transfer catalysts may be employed to enhance the reaction rate and yield.

Example Reaction Conditions:

Reagents Conditions Yield (%) Notes
2-Fluorophenol + 1,2-dibromoethane Base (KOH), solvent (DMA), 50-80°C, 4-8 h 75-90 Williamson ether synthesis, mild heating
2-Fluorophenol + 2-chloroethanol Base (NaOH), solvent (THF), reflux, 6 h 70-85 Alternative route via halohydroxyalkane

Introduction of Ethan-1-amine Group

  • The ethoxyethanamine moiety is introduced via nucleophilic substitution by reacting the ether intermediate with ammonia or primary amines.
  • Alternatively, epoxide ring-opening reactions with 2-fluorophenoxy-substituted epoxides using ammonia can be employed.
  • Reductive amination of aldehyde intermediates derived from the ether can also be an approach.

Typical Conditions:

Reagents Conditions Yield (%) Notes
2-(2-Fluorophenoxy)ethoxyethyl halide + NH3 Solvent (ethanol), 60-90°C, 12 h 65-80 Nucleophilic substitution
Epoxide intermediate + NH3 Solvent (water/ethanol), RT-50°C 70-85 Epoxide ring opening with ammonia

Formation of Hydrochloride Salt

  • The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solution.
  • This step improves the compound’s stability, crystallinity, and ease of handling.

Typical Procedure:

Reagents Conditions Yield (%) Notes
Free amine + HCl (gas or solution) Room temperature, stirring, 1-2 h >95 Precipitation of hydrochloride salt

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product
1 Etherification 2-Fluorophenol + 2-chloroethanol KOH, THF, reflux 2-(2-Fluorophenoxy)ethanol
2 Nucleophilic substitution 2-(2-Fluorophenoxy)ethanol + NH3 Ethanol, 60-90°C, 12 h 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine (free base)
3 Salt formation Free amine HCl in ethanol, RT, 1-2 h 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride

Research Findings and Optimization Notes

  • Solvent Choice: Polar aprotic solvents such as dimethylacetamide and tetrahydrofuran improve etherification yields by better solubilizing reactants and bases.
  • Base Selection: Potassium hydroxide often provides higher yields compared to sodium hydroxide due to better solubility and reactivity.
  • Temperature Control: Moderate heating (50-90°C) is optimal to balance reaction rate and minimize side reactions.
  • Purification: Crystallization of the hydrochloride salt from ethanol or ethyl acetate provides high purity product.
  • Environmental Considerations: Avoidance of toxic solvents and halogenated reagents is preferred; greener solvents like ethanol and water mixtures are increasingly explored.
  • Industrial Application: The methods are scalable with attention to solvent recovery and waste minimization, as indicated by patent literature focusing on cost and environmental impact reduction.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range (%) Remarks
Etherification Williamson ether synthesis 2-Fluorophenol, ethylene halide, KOH, aprotic solvent, 50-80°C 70-90 Base-promoted nucleophilic substitution
Amination Nucleophilic substitution or epoxide ring-opening Ether intermediate, NH3, ethanol, 60-90°C 65-85 Amine introduction step
Hydrochloride salt formation Acid-base reaction Free amine, HCl in ethanol, RT >95 Salt isolation and purification

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkylated or N-acylated derivatives, while oxidation can produce corresponding oxides or ketones.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is C10_{10}H15_{15}ClFNO2_2, with a molecular weight of 235.68 g/mol. The compound features a fluorophenoxy group, which enhances its reactivity and biological interactions. The presence of the ethoxy and amine groups contributes to its solubility and binding properties.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows chemists to modify it further to develop novel compounds with desired properties.

Biology

  • Biological Interactions : Research indicates that this compound interacts with various biological targets, including receptors and enzymes. These interactions can modulate cellular functions such as signaling pathways, gene expression, and metabolic processes.
  • Cellular Effects : The compound has been shown to influence cell proliferation and differentiation by activating or inhibiting specific signaling pathways. This property makes it a candidate for studying cellular responses in various biological systems.

Medicine

  • Therapeutic Potential : Investigations into the therapeutic properties of this compound are ongoing. Its ability to interact with specific molecular targets suggests potential applications in drug development, particularly as a precursor for creating new therapeutic agents .

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the synthesis of specialty chemicals. Its unique properties make it suitable for producing materials that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorophenoxy group can enhance binding affinity to certain enzymes or receptors, while the ethoxy and amine groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several phenylalkylamine and ethoxyethylamine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Differences Applications/Findings References
2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride Fluorophenoxy group, diethylene glycol chain, amine hydrochloride High electronegativity from fluorine; moderate lipophilicity Potential GPCR modulation; bioconjugation linker
2-(2-Methoxyphenoxy)ethan-1-amine hydrochloride Methoxy group replaces fluorine Reduced electron-withdrawing effect; increased metabolic stability Studied as a serotonin receptor ligand
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride Chloro and fluoro substituents on phenyl; shorter chain Higher lipophilicity; altered receptor binding Intermediate in antipsychotic drug synthesis
2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine hydrochloride (2C-T) Dimethoxy and methylthio groups Bulky substituents; psychedelic activity 5-HT2A receptor agonist with biased signaling
2-(2-(2-(3-Azidopropoxy)ethoxy)ethoxy)ethan-1-amine hydrochloride Azide-terminated chain Enables "click chemistry" for bioconjugation Used in LYMTACs (lysosome-targeting chimeras) for protein degradation

Key Observations

Chain Flexibility : The diethylene glycol chain provides conformational flexibility, which may reduce steric hindrance in receptor interactions compared to rigid analogs like 2C-T .

Biological Activity : Unlike 2C-T (a psychedelic phenylalkylamine), the target compound lacks methoxy and thioether groups critical for 5-HT2A agonism, suggesting divergent pharmacological profiles .

Synthetic Utility : The hydrochloride salt form improves stability and solubility, similar to other amine salts (e.g., 2-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride) used in drug intermediates .

Research Findings

  • Biased Agonism: Structural analogs like 2C-T exhibit biased agonism at serotonin receptors, but fluorophenoxy derivatives may prioritize different signaling pathways due to altered electronic profiles .
  • Stability : Hydrochloride salts of similar amines (e.g., 2-(2,4-dimethylphenyl)ethan-1-amine hydrochloride) show enhanced shelf-life under standard storage conditions .

Biological Activity

2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1050508-88-7
  • Molecular Formula : C₉H₁₃ClFNO
  • Molecular Weight : 203.66 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its interaction with specific receptors and its potential therapeutic applications.

This compound is believed to interact with neurotransmitter systems, particularly the serotonin receptor pathways. Its fluorophenoxy group may enhance binding affinity and selectivity towards these receptors, making it a candidate for developing antidepressants or anxiolytics.

Receptor Interaction Studies

  • Serotonin Receptors : Research indicates that compounds with similar structures exhibit significant activity at serotonin receptors, particularly the 5-HT1A and 5-HT2C subtypes. For example, derivatives have shown biased agonism towards these receptors, influencing downstream signaling pathways such as ERK1/2 phosphorylation and adenylyl cyclase inhibition .
    CompoundReceptor TypeEC50 (µM)Effect
    Compound A5-HT1A0.5Agonist
    Compound B5-HT2C0.3Agonist

Case Studies

  • Antidepressant Activity : In a study involving animal models, the administration of similar compounds resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor activation .
  • Cancer Cell Lines : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism involved apoptosis induction via mitochondrial pathways .

Synthesis

The synthesis of this compound generally involves multi-step organic reactions starting from commercially available precursors. The fluorophenyl group is introduced through electrophilic aromatic substitution methods followed by etherification reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-(2-fluorophenoxy)ethoxy)ethan-1-amine hydrochloride, and how can purity be optimized?

  • Methodology : A multi-step synthesis is typical. Begin with tert-butyl carbamate protection of the amine group to avoid side reactions. React 2-fluorophenol with ethylene oxide derivatives to form the ethoxy chain, followed by coupling using carbodiimide reagents (e.g., EDC) in DMF with DIPEA as a base . Deprotect the amine with HCl in dioxane or dichloromethane . Optimize purity via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients). Monitor intermediates by ESI-MS ([M+H]+ ~233.1 expected) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Handle in a fume hood with PPE (nitrile gloves, lab coat, safety goggles). Avoid skin contact due to potential amine reactivity . For waste, neutralize with dilute acetic acid before aqueous disposal .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : Use 1H^1 \text{H}/13C^13 \text{C} NMR to confirm the ethoxy chain integrity and fluorophenoxy substitution (e.g., aromatic protons at δ 6.8–7.2 ppm). LC-MS (ESI+) verifies molecular weight ([M+H]+ = 248.2). Elemental analysis ensures stoichiometric HCl content . Purity ≥98% is achievable via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

  • Methodology : Assess assay conditions (e.g., buffer pH, cell lines). For receptor binding studies, perform competitive radioligand assays (e.g., 3H^3 \text{H}-labeled antagonists) with controls for non-specific binding. Use orthogonal methods like β-arrestin recruitment assays to confirm biased agonism/antagonism . Replicate results in ≥3 independent experiments with statistical rigor (e.g., ANOVA with post-hoc tests).

Q. What strategies are effective for incorporating this compound into larger bioactive molecules (e.g., PROTACs or LYMTACs)?

  • Methodology : Utilize the primary amine for conjugation via amide bonds (EDC/HOBt) or click chemistry (azide-alkyne cycloaddition). For example, couple with carboxylic acid-containing moieties in DMF/DIPEA . Monitor reaction progress by TLC (silica, ninhydrin staining) or LC-MS. Purify conjugates via size-exclusion chromatography (SEC) or preparative HPLC .

Q. How does the fluorophenoxy group influence pharmacokinetic properties, and how can this be modeled?

  • Methodology : Perform logP measurements (shake-flask method) to assess lipophilicity. Use in vitro assays (e.g., human liver microsomes) to estimate metabolic stability. For in silico modeling, apply QSAR tools (e.g., Schrödinger’s QikProp) to predict blood-brain barrier permeability and clearance rates. Validate with in vivo rodent studies (plasma half-life, bioavailability) .

Q. What are the potential degradation products under varying pH/temperature conditions?

  • Methodology : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 40°C (0.1M HCl/NaOH) for 24h.
  • Oxidation : Treat with 3% H₂O₂.
  • Thermal stress : Heat at 80°C for 48h.
    Analyze degraded samples via LC-HRMS to identify fragments (e.g., cleavage of ethoxy chains or fluorophenoxy loss). Stabilize formulations using antioxidants (e.g., BHT) or lyophilization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride
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2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride

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